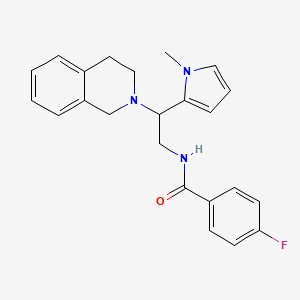

N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-1H-indole-6-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

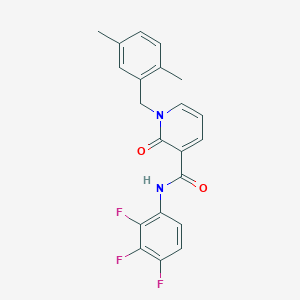

“N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-1H-indole-6-carboxamide” is a chemical compound that likely contains a pyrimidine, cyclohexyl, and indole group123. The exact properties and applications of this compound would depend on the specific arrangement and bonding of these groups.

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a pyrimidin-2-ol with a cyclohexyl compound possessing an appropriate leaving group, followed by coupling with an indole-6-carboxamide456. However, without specific literature or experimental data, this is purely speculative.

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves a pyrimidin-2-yloxy group attached to a cyclohexyl group, which is in turn attached to an indole-6-carboxamide741. The exact 3D conformation would depend on the specific stereochemistry at the cyclohexyl group.

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich indole and pyrimidine groups, which could potentially undergo electrophilic aromatic substitution458. The amide group might also be involved in acid-base reactions.

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure1247. Factors influencing its properties could include its size, shape, functional groups, and stereochemistry.

Aplicaciones Científicas De Investigación

Anticancer and Antimicrobial Activities

The compound N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-1H-indole-6-carboxamide, belonging to the class of indole-pyrimidine hybrids, has shown significant potential in scientific research, particularly in anticancer and antimicrobial applications. Gokhale et al. (2017) synthesized new N-cyclopropyl-1-methyl-1H-indole-2-carboxamide derivatives bearing substituted 2-amino pyrimidine moiety. These compounds exhibited in vitro anticancer activity against HeLa, HepG2, and MCF-7 cancer cells, with three molecules demonstrating more than 70% growth inhibition across all tested cell lines. Moreover, certain derivatives containing fluoro/chloro groups showed potent anti-microbial activity, indicating the importance of substituent groups on the pyrimidine ring in enhancing anti-proliferative and antimicrobial effects (Gokhale, Dalimba, & Kumsi, 2017).

DNA Binding and Modulation

Research on pyrimidine derivatives has also highlighted their potential in DNA binding and modulation, which is crucial for developing new therapeutic agents. For instance, pyrrole–imidazole (Py–Im) hairpin polyamides, which include pyrimidine components, have been studied for their ability to disrupt protein–DNA interactions and modulate gene expression in living cells. Modifications to these compounds, such as introducing an aryl group at the turn, have significantly enhanced their biological effects by up to two orders of magnitude, mainly through increased nuclear uptake. This approach provides a promising strategy for controlling the intracellular concentration of Py–Im polyamides, valuable for applications where biological potency is essential (Meier, Montgomery, & Dervan, 2012).

Synthesis and Characterization

The synthesis and characterization of pyrimidine derivatives have been a focal point of research, aiming at understanding their structure-activity relationships and developing novel compounds with enhanced therapeutic properties. Studies such as those conducted by Zhang, Zheng, and Cui (2014) on the Rh(III)-catalyzed C-H activation/cyclization of indoles and pyrroles, including pyrimidine derivatives, have led to the divergent synthesis of privileged heterocycles. Such research underscores the versatility of pyrimidine derivatives in synthesizing a wide range of heterocyclic compounds, highlighting their importance in medicinal chemistry (Zhang, Zheng, & Cui, 2014).

Safety And Hazards

Direcciones Futuras

The potential applications and future directions for research on this compound would depend on its physical and chemical properties, as well as its biological activity4910. Potential areas of interest could include medicinal chemistry, materials science, and synthetic methodology.

Please note that this analysis is based on the structure of the compound as suggested by its name, and the actual properties and behavior of the compound could vary. For more detailed and accurate information, specific experimental data and literature sources would be needed.

Propiedades

IUPAC Name |

N-(4-pyrimidin-2-yloxycyclohexyl)-1H-indole-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2/c24-18(14-3-2-13-8-11-20-17(13)12-14)23-15-4-6-16(7-5-15)25-19-21-9-1-10-22-19/h1-3,8-12,15-16,20H,4-7H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBGPSHJEEDDBEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)C2=CC3=C(C=C2)C=CN3)OC4=NC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-1H-indole-6-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]amino methanesulfonate](/img/structure/B2766261.png)

![N-cyclopentyl-2-((2-(3-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2766263.png)

![N'-{7-[1-(2-fluorophenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethyliminoformamide](/img/structure/B2766266.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxyphenyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2766269.png)

![5-[2-(2,4-Difluoroanilino)vinyl]-3-phenyl-4-isoxazolecarbonitrile](/img/structure/B2766270.png)

![1,3-Dimethyl-8-{[4-benzylpiperidyl]methyl}-1,3,7-trihydropurine-2,6-dione](/img/structure/B2766272.png)

![2-Ethyl-3-methyl-1-(2-morpholin-4-ylethylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2766277.png)

![[3-(1H-1,2,4-Triazol-5-yl)phenyl]methanamine;dihydrochloride](/img/structure/B2766279.png)